molecular formula C8H6F2N2 B13424422 5,6-Difluoro-1-methyl-1H-benzo[d]imidazole CAS No. 279231-43-5

5,6-Difluoro-1-methyl-1H-benzo[d]imidazole

Cat. No.: B13424422
CAS No.: 279231-43-5
M. Wt: 168.14 g/mol
InChI Key: ZRVGTRJHRVZXEZ-UHFFFAOYSA-N
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Description

5,6-Difluoro-1-methyl-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative of high interest in medicinal chemistry and drug discovery. The benzimidazole core is a privileged scaffold in the design of biologically active compounds, known for its ability to interact with diverse enzymatic targets and receptors . The specific substitution pattern of fluorine atoms at the 5 and 6 positions, along with a methyl group on the ring nitrogen, is strategically chosen to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for developing novel therapeutic agents . This compound serves as a key synthetic intermediate for researchers exploring new ligands for central nervous system (CNS) targets. Structural analogues have demonstrated significant potential as anticonvulsant agents by acting as effective binders to the GABA A receptor, a major inhibitory neurotransmitter target . Furthermore, 1H-benzo[d]imidazole derivatives are extensively investigated for their application as tyrosine kinase inhibitors in oncology research, antagonists for purinergic receptors like P2X3 for pain management, and antimicrobial agents . Its versatility also extends to its use in metal-catalyzed synthetic transformations for constructing more complex heterocyclic systems . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Prior to use, researchers should consult the Safety Data Sheet (SDS) and handle the material appropriately in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-difluoro-1-methylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c1-12-4-11-7-2-5(9)6(10)3-8(7)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVGTRJHRVZXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=CC(=C(C=C21)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283242
Record name 5,6-Difluoro-1-methyl-1H-benzimidazole
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Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279231-43-5
Record name 5,6-Difluoro-1-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=279231-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Difluoro-1-methyl-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5,6 Difluoro 1 Methyl 1h Benzo D Imidazole

Established Synthetic Routes and Precursors to the Benzimidazole (B57391) Core

The foundational step in the synthesis of 5,6-Difluoro-1-methyl-1H-benzo[d]imidazole is the construction of the 5,6-difluorobenzimidazole (B1296463) core. This is typically achieved through a multi-step sequence starting from readily available precursors.

Multi-Step Synthesis from o-Diaminobenzenes to Benzimidazolones and Chloro-Derivatives

A common route to substituted benzimidazoles involves the initial formation of a benzimidazolone (a benzimidazol-2-one). For the target molecule, this would begin with 4,5-difluoro-o-phenylenediamine. The synthesis of the benzimidazolone can be achieved by reacting the diamine with a carbonylating agent such as urea (B33335) or phosgene (B1210022) derivatives.

Following the formation of 5,6-difluorobenzimidazol-2-one, the next step is the conversion to a 2-chloro-5,6-difluorobenzimidazole. This transformation is crucial as the 2-chloro substituent serves as a versatile handle for further functionalization. The chlorination can be accomplished using reagents like phosphorus oxychloride (POCl₃).

A reported synthesis of 2-chloro-5,6-difluorobenzimidazole starts from 4,5-difluoro-2-nitroaniline. The synthetic sequence involves the reduction of the nitro group to an amine, followed by cyclization to form the benzimidazole ring, and subsequent diazotization reactions to introduce the chloro group at the 2-position. rsc.org

N-Methylation Strategies for Benzimidazole Ring Systems

With the 5,6-difluorobenzimidazole core in hand, the next critical step is the introduction of a methyl group at the N-1 position. The N-methylation of benzimidazoles can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. The choice of base and reaction conditions can influence the regioselectivity of the methylation, as benzimidazoles have two nitrogen atoms where alkylation can occur.

For unsymmetrically substituted benzimidazoles, a mixture of N-1 and N-3 methylated products can be formed. However, in the case of 5,6-difluorobenzimidazole, the two nitrogen atoms are equivalent, simplifying the methylation step. An efficient and highly regioselective N-methylation of (benz)imidazoles has been developed, which can furnish the sterically more hindered, less stable, and usually minor regioisomer under very mild reaction conditions. chemistrysteps.com This methodology is tolerant of a wide range of functional groups. chemistrysteps.com

ReagentBaseSolventTemperatureYieldReference
Methyl IodideK₂CO₃AcetoneRefluxGood researchgate.net
Dimethyl SulfateNaOHWater/DioxaneRoom Temp.HighGeneral Method

Preparation of this compound-2-carbaldehyde as a Synthetic Intermediate

The 2-carbaldehyde derivative of this compound is a key intermediate for further synthetic elaborations. A common and effective method for introducing a formyl group at the 2-position of an activated heterocyclic ring system is the Vilsmeier-Haack reaction. organic-chemistry.orgwikipedia.orgmychemblog.com

This reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃). ijpcbs.com The electrophilic Vilsmeier reagent then attacks the electron-rich C-2 position of the this compound ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired 2-carbaldehyde. ijpcbs.com The reaction is generally applicable to electron-rich aromatic and heteroaromatic substrates. ijpcbs.com

Advanced Synthetic Approaches for Benzimidazole Derivatives

To improve reaction efficiency, reduce reaction times, and often enhance product yields, advanced synthetic methodologies such as microwave-assisted synthesis and the use of specific catalysts have been explored for the preparation of benzimidazole derivatives.

Microwave-Supported Reaction Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. arkat-usa.org For the synthesis of benzimidazoles, microwave-assisted reactions can dramatically reduce reaction times from hours to minutes and often lead to higher yields and cleaner products. nih.govscispace.com

The synthesis of fluorine-containing benzimidazoles has been successfully achieved using microwave irradiation. ijpcbs.com For instance, the reaction of o-phenylenediamines with iminoester hydrochlorides in methanol (B129727) under microwave conditions provides a rapid and efficient route to these compounds. ijpcbs.com This methodology could be adapted for the synthesis of the this compound core. Microwave-assisted procedures have been reported for the synthesis of various benzimidazole derivatives, highlighting the broad applicability of this technique. chemistrysteps.comjocpr.com

ReactantsConditionsTimeYieldReference
o-phenylenediamine (B120857), formic acidMicrowave-- jocpr.com
o-phenylenediamines, iminoester hydrochloridesMicrowave, MethanolMinutesHigh ijpcbs.com
1,2-diaminobenzene, carboxylic acidMicrowave, Zeolite-- scispace.com

Catalytic Methodologies in Benzimidazole Synthesis (e.g., utilizing ZrCl₄)

The use of catalysts can significantly enhance the efficiency of benzimidazole synthesis. Zirconium tetrachloride (ZrCl₄) has been reported as an efficient and mild catalyst for the synthesis of benzimidazole derivatives. iosrjournals.org This Lewis acid can facilitate the condensation reaction between o-phenylenediamines and aldehydes or carboxylic acids. iosrjournals.orgnih.gov

The reaction typically proceeds under reflux conditions in a suitable solvent like ethylene (B1197577) dichloride. iosrjournals.org The use of ZrCl₄ offers advantages such as high yields, mild reaction conditions, and straightforward product isolation. iosrjournals.org This catalytic approach can be applied to the synthesis of a wide variety of benzimidazoles, including those with fluorine substituents, by selecting the appropriate starting materials. iosrjournals.org

ReactantsCatalystSolventConditionsYieldReference
o-phenylenediamine, aldehydeZrCl₄ (10 mol%)Ethylene dichlorideReflux75-90% iosrjournals.org
o-phenylenediamines, aldehydesZrO₂–Al₂O₃ThermalGood nih.gov

Regioselectivity and Isomer Formation in Substituted Benzimidazoles

The synthesis of N-substituted benzimidazoles, such as this compound, often involves the alkylation of a pre-formed benzimidazole ring. A key consideration in this process is regioselectivity, which dictates the position of the incoming substituent on the imidazole (B134444) nitrogen atoms (N1 or N3).

In the case of 5,6-difluoro-1H-benzimidazole, the precursor molecule is symmetrical with respect to the imidazole ring. The fluorine atoms are positioned at equivalent C5 and C6 positions. Consequently, the N1 and N3 positions are chemically equivalent. Alkylation, such as methylation, at either nitrogen atom results in the formation of the same single product: this compound. This lack of isomeric possibilities simplifies the synthetic procedure and subsequent purification steps.

However, for unsymmetrically substituted benzimidazoles, the N1 and N3 positions are not equivalent, leading to the potential formation of two distinct regioisomers. For example, the methylation of 4,5-difluoro-1H-benzimidazole would yield a mixture of 4,5-difluoro-1-methyl-1H-benzo[d]imidazole and 7,8-difluoro-1-methyl-1H-benzo[d]imidazole. The ratio of these isomers is influenced by several factors, including the steric hindrance around the nitrogen atoms, the electronic effects of the substituents on the benzene (B151609) ring, and the specific reaction conditions employed (e.g., solvent, base, and alkylating agent). nih.govacs.org The synthesis of a single, desired isomer in such cases often requires specialized strategies or challenging chromatographic separation.

Table 1: Isomer Formation in Benzimidazole Methylation

Precursor CompoundSymmetryPotential Methylation ProductsNumber of Isomers
5,6-Difluoro-1H-benzo[d]imidazoleSymmetricalThis compound1
4,5-Difluoro-1H-benzo[d]imidazoleUnsymmetrical4,5-Difluoro-1-methyl-1H-benzo[d]imidazole and 7,8-Difluoro-1-methyl-1H-benzo[d]imidazole2

Spectroscopic and Analytical Techniques for Synthetic Validation

Following the synthesis of this compound, a comprehensive analytical approach is essential to confirm its identity, structure, and purity. A combination of spectroscopic and analytical methods is employed for this purpose. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework of this compound. arabjchem.orgresearchgate.net

In the ¹H NMR spectrum, the N-methyl group is expected to appear as a distinct singlet, typically in the range of 3.7-4.2 ppm. The protons on the aromatic ring will produce signals in the aromatic region (typically 7.0-8.0 ppm). Specifically, the H4 and H7 protons, being adjacent to the fluorine atoms, will appear as doublets or triplets due to coupling with the fluorine atoms (H-F coupling). The proton at the C2 position of the imidazole ring will appear as a singlet further downfield.

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. mdpi.com The N-methyl carbon will have a characteristic signal in the aliphatic region. The aromatic and imidazole carbons will appear at lower field. The signals for C5 and C6 will be significantly influenced by direct attachment to fluorine, exhibiting large one-bond carbon-fluorine coupling constants (¹JCF). Similarly, the adjacent carbons (C4, C7, C3a, C7a) will show smaller two- or three-bond coupling constants (²JCF, ³JCF), which aids in their definitive assignment.

Table 2: Predicted NMR Data for this compound

NucleusPositionPredicted Chemical Shift (δ, ppm)Key Features
¹HN-CH₃~3.8Singlet
¹HH2~8.0Singlet
¹HH4, H7~7.4-7.6Multiplet due to H-F coupling
¹³CN-CH₃~30-35-
¹³CC2~142-145-
¹³CC5, C6~148-152Large ¹JCF coupling constant
¹³CC4, C7~100-105Smaller JCF coupling
¹³CC3a, C7a~130-140Smaller JCF coupling

Mass Spectrometry (MS) for Molecular Ion Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of the synthesized compound and to gain insight into its structure through fragmentation patterns. nih.gov For this compound (C₈H₆F₂N₂), the calculated monoisotopic mass is approximately 168.05 g/mol . In electron impact (EI) mass spectrometry, the spectrum would be expected to show a prominent molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 168. raco.cat

The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for N-methyl benzimidazoles include the loss of a hydrogen radical (H·) to form an [M-1]⁺ ion, or the loss of a methyl radical (·CH₃) to form an [M-15]⁺ ion. Cleavage of the imidazole ring can also occur.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds. researchgate.netrrpharmacology.ru

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
C-H stretch (aromatic)Aromatic Ring3000 - 3100
C-H stretch (aliphatic)N-CH₃2850 - 3000
C=N stretchImidazole Ring1610 - 1630
C=C stretchAromatic Ring1450 - 1600
C-F stretchAryl Fluoride (B91410)1100 - 1250

The presence of these bands in the experimental spectrum provides strong evidence for the successful synthesis of the target structure. orientjchem.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula (C₈H₆F₂N₂). A close agreement (typically within ±0.4%) between the found and calculated values confirms the elemental composition and purity of the compound. rsc.org

Table 4: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (g/mol)Molecular Formula: C₈H₆F₂N₂Theoretical Percentage (%)
CarbonC12.0118 atoms57.15%
HydrogenH1.0086 atoms3.60%
FluorineF18.9982 atoms22.60%
NitrogenN14.0072 atoms16.66%

Note: Fluorine content is not always determined directly by standard CHN analyzers.

Chemical Reactivity and Functionalization of 5,6 Difluoro 1 Methyl 1h Benzo D Imidazole

Reactivity Patterns of the Benzimidazole (B57391) Nucleus

The reactivity of the 5,6-Difluoro-1-methyl-1H-benzo[d]imidazole core is dictated by the electronic properties of both the imidazole (B134444) and the difluorinated benzene (B151609) rings. The fusion of these two rings results in a unique reactivity profile that allows for selective functionalization at various positions.

Nucleophilic Substitution Reactions Characteristic of Benzimidazole Derivatives

The benzene ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two strongly electron-withdrawing fluorine atoms. In SNAr reactions, the rate-determining step is the attack of the nucleophile on the aromatic ring. biomedgrid.com The high electronegativity of fluorine makes the carbon atoms to which they are attached (C-5 and C-6) highly electrophilic and susceptible to attack by nucleophiles. This is a characteristic feature of polyfluoroaromatic compounds.

The reaction proceeds through a high-energy carbanionic intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing substituents. researchgate.net For SNAr to occur, there must be a good leaving group (in this case, the fluoride (B91410) ion) and activating groups (the fluorine atoms themselves and the fused imidazole ring) positioned appropriately on the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes the intermediate, facilitating the reaction. researchgate.net In the case of 5,6-difluorinated benzimidazoles, the fluorine atoms activate the ring for substitution by nucleophiles such as amines, alkoxides, and thiolates, allowing for the displacement of one or both fluorine atoms to introduce new functional groups.

Electrophilic Aromatic Substitution on the Benzo-Ring and Imidazole Nitrogen

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. lumenlearning.comunizin.org The regioselectivity of this reaction on this compound is governed by the combined electronic effects of the fluorine atoms and the fused N-methyl-imidazole ring.

The imidazole ring is generally considered electron-rich and activating towards electrophilic attack. The nitrogen atoms can donate electron density to the fused benzene ring, thereby activating it. Conversely, the fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect, which reduces the electron density of the benzene ring and slows down the rate of electrophilic attack. libretexts.org However, halogens are known to be ortho, para-directors because they can donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the attack at these positions. organicchemistrytutor.com

In this compound, the potential sites for electrophilic attack on the benzo-ring are C-4 and C-7. The directing effects of the substituents are as follows:

The N-methyl-imidazole moiety is an activating group and directs electrophiles to the ortho positions, which are C-4 and C-7.

The fluorine at C-5 directs incoming electrophiles to its ortho positions, C-4 and C-6. Since C-6 is already substituted, this directs to C-4.

The fluorine at C-6 directs incoming electrophiles to its ortho positions, C-5 and C-7. Since C-5 is already substituted, this directs to C-7.

Derivatization Strategies and Functional Group Transformations

Building upon the inherent reactivity of the this compound nucleus, various derivatization strategies can be employed to synthesize more complex molecules.

Condensation Reactions with the 2-Carbaldehyde Moiety to Form Hybrid Structures (e.g., with Thiazolidine-2,4-dione)

The synthesis of this compound-2-carbaldehyde provides a versatile intermediate for further functionalization. sigmaaldrich.com The aldehyde group at the C-2 position is highly reactive and can undergo condensation reactions with various nucleophiles. A notable example is the Knoevenagel condensation with compounds containing an active methylene (B1212753) group, such as thiazolidine-2,4-dione. acs.org

This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine, and involves the formation of a new carbon-carbon double bond. The resulting hybrid molecule combines the structural features of both the benzimidazole and the thiazolidinedione moieties, a common strategy in drug design to create molecules with potentially synergistic or novel biological activities.

Table 1: Knoevenagel Condensation of this compound-2-carbaldehyde

Reactant 1 Reactant 2 Catalyst Product
This compound-2-carbaldehyde Thiazolidine-2,4-dione Piperidine/Acetic Acid 5-((5,6-Difluoro-1-methyl-1H-benzo[d]imidazol-2-yl)methylene)thiazolidine-2,4-dione

Alkylation and Acylation Reactions on the Imidazole Nitrogen

While the N-1 position of the imidazole ring in the target compound is already substituted with a methyl group, the N-3 nitrogen atom remains available for further functionalization. Alkylation or acylation at this position leads to the formation of quaternary benzimidazolium salts. nih.gov These reactions typically proceed by treating the N-methylated benzimidazole with an alkyl or acyl halide.

The resulting benzimidazolium salts are ionic compounds with altered solubility and electronic properties compared to the parent molecule. The formation of these salts is a common strategy to introduce a positive charge, which can be important for biological interactions, or to generate precursors for N-heterocyclic carbenes (NHCs). lumenlearning.com

Table 2: N-3 Alkylation of this compound

Substrate Reagent Product
This compound Benzyl (B1604629) bromide 1-Benzyl-5,6-difluoro-3-methyl-1H-benzo[d]imidazol-3-ium bromide
This compound Ethyl iodide 5,6-Difluoro-1-ethyl-3-methyl-1H-benzo[d]imidazol-3-ium iodide

Functionalization through Deprotonation of Activated Methyl Groups

The concept of functionalization through the deprotonation of an activated methyl group is a known strategy in heterocyclic chemistry, particularly for methyl groups attached to carbon atoms of the heterocyclic ring, such as at the C-2 position of a benzimidazole. A C-2 methyl group is activated by the adjacent nitrogen atoms, and its deprotonation can generate a nucleophilic species that can react with electrophiles.

However, in the case of this compound, the methyl group is attached to a nitrogen atom (N-1). An N-methyl group is generally not considered "activated" in the same way as a C-methyl group for deprotonation to form a stable carbanion for subsequent reactions. The acidity of the N-methyl protons is significantly lower than that of C-2 methyl protons in benzimidazoles or the N-H proton of an unsubstituted benzimidazole. unizin.orglibretexts.org Therefore, functionalization of this compound via deprotonation of the N-methyl group is not a characteristic or commonly employed synthetic strategy. Reactivity at other positions of the molecule, as described in the preceding sections, is far more favorable.

Synthesis of Complex Architectures Incorporating the this compound Unit

The this compound moiety serves as a key component in the design and synthesis of novel compounds with potential applications in materials science and medicinal chemistry. Its unique electronic properties, imparted by the fluorine substituents, can enhance the photophysical characteristics and biological activities of the resulting larger molecules.

Multi-heterocyclic hybrids are molecules that incorporate two or more different heterocyclic ring systems. The design of such hybrids often aims to combine the distinct properties of each heterocyclic unit to create a new molecule with enhanced or novel functionalities. The this compound scaffold is an attractive component for these hybrids due to the recognized importance of benzimidazoles in various fields.

A common strategy for the synthesis of multi-heterocyclic systems involving a benzimidazole unit is the condensation reaction of an appropriately substituted o-phenylenediamine (B120857) with a reagent containing the second heterocyclic precursor. For instance, the synthesis of a hybrid molecule containing both a benzimidazole and a pyrimidine (B1678525) ring can be achieved through the N-alkylation of a benzimidazole carboxylate with a chloromethylpyrimidine. This approach allows for the direct linkage of the two heterocyclic systems.

While specific examples detailing the synthesis of multi-heterocyclic hybrids directly from this compound are not extensively documented in the provided search results, the general principles of benzimidazole chemistry can be applied. For example, derivatives of this compound, such as those bearing a reactive functional group at the 2-position, could serve as versatile intermediates for coupling with other heterocyclic moieties.

Polycyclic N-fused heteroaromatics are a class of compounds where multiple rings, at least one of which is heterocyclic and contains nitrogen, are fused together. These structures are of significant interest due to their often-observed unique optical and electronic properties. A notable example is the benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid system.

A modular and efficient approach to synthesizing these complex structures involves an acid-catalyzed reaction between an o-phenylenediamine and a 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehyde. biomedgrid.comnih.gov This reaction proceeds through a cascade of double cyclodehydration and aromatization to yield the polycyclic N-fused system. nih.gov

To incorporate the this compound unit into a benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid, one would start with 4,5-difluoro-N1-methylbenzene-1,2-diamine as the o-phenylenediamine precursor. The reaction of this diamine with a suitable 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehyde, under acidic conditions, would be expected to yield the corresponding 9,10-difluoro-5-methyl-benzo nih.govnih.govimidazo[1,2-a]pyrrolo[2,1-c]pyrazine derivative. The reaction conditions, such as the choice of acid catalyst (e.g., trifluoroacetic acid or dodecylbenzenesulfonic acid) and solvent (e.g., DMSO or toluene), can be optimized to achieve high yields. nih.gov

The resulting polycyclic N-fused heteroaromatic would benefit from the presence of the difluorinated benzimidazole unit, which can influence properties such as fluorescence and cell permeability, making these compounds interesting candidates for applications in bioimaging and as organic light-emitting diode (OLED) materials. biomedgrid.comnih.gov

Coordination Chemistry and Ligand Design Based on 5,6 Difluoro 1 Methyl 1h Benzo D Imidazole

Role of Fluorinated Benzimidazoles as Ligands in Coordination Complexes

Fluorinated benzimidazoles are a significant class of ligands in coordination chemistry. The fusion of a benzene (B151609) ring with an imidazole (B134444) moiety creates a stable aromatic system with distinct coordination capabilities. The introduction of fluorine atoms further refines these properties, influencing the stability, reactivity, and geometry of the resulting metal complexes.

The benzimidazole (B57391) ring offers several potential sites for coordination, primarily the two nitrogen atoms within the imidazole portion of the molecule. For 5,6-Difluoro-1-methyl-1H-benzo[d]imidazole, the coordination behavior is well-defined. The nitrogen atom at position 1 (N1) is bonded to a methyl group, rendering it a tertiary amine that is sterically hindered and generally unavailable for coordination to a metal center.

Consequently, coordination occurs exclusively through the sp²-hybridized imine nitrogen atom at position 3 (N3). researchgate.netwikipedia.org This nitrogen atom possesses a lone pair of electrons in an outward-pointing orbital, making it an excellent Lewis base for binding with metal ions. wikipedia.org As such, this compound typically functions as a monodentate ligand, binding to a single metal center through the N3 donor atom. researchgate.net This mode of coordination is common for N-substituted benzimidazoles where the N1 position is blocked.

The defining feature of this compound is the presence of two fluorine atoms on the benzene ring. Fluorine is the most electronegative element, and its inclusion has profound electronic effects on the ligand.

Basicity of Coordinating Nitrogen : The reduced electron density lowers the basicity (Lewis basicity) of the N3 donor atom. A less basic ligand forms a metal-ligand bond that can be weaker or have a different character compared to its non-fluorinated counterparts. This modulation of donor strength is a key strategy in ligand design to fine-tune the electronic properties of the metal center.

Complex Stability and Reactivity : The altered metal-ligand bond strength can influence the stability, redox potential, and catalytic activity of the resulting metal complex. The electron-withdrawing nature of fluorine can make the metal center more electrophilic.

Intermolecular Interactions : Fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding (C-H···F) and dipole-dipole interactions, which can influence the crystal packing and supramolecular assembly of the metal complexes in the solid state.

Formation and Characterization of Metal-Ligand Complexes

The monodentate nature and tunable electronic properties of this compound make it a suitable ligand for forming stable complexes with a variety of transition metal ions. The synthesis generally involves the direct reaction of the ligand with a metal salt in a suitable solvent.

Complexes of benzimidazole derivatives with copper(II) and cobalt(III) have been extensively studied. mdpi.comnih.gov The formation of complexes with this compound is expected to follow established synthetic routes.

Copper(II) Complexes : The reaction of this compound with a copper(II) salt, such as copper(II) chloride (CuCl₂), typically yields complexes where the ligand coordinates to the copper center. researchgate.net Depending on the stoichiometry, complexes like [Cu(L)₂Cl₂] or [Cu(L)₄]²⁺ can be formed, where 'L' represents the benzimidazole ligand. nih.gov

Cobalt(III) Complexes : Cobalt often forms highly stable, kinetically inert octahedral complexes in its +3 oxidation state. Synthesis may involve the reaction of the ligand with a cobalt(II) salt, followed by oxidation to Co(III), or direct reaction with a Co(III) precursor. mdpi.com These low-spin d⁶ complexes are typically diamagnetic and well-suited for characterization by NMR spectroscopy. nih.gov

Characterization of these complexes is typically achieved through techniques such as Fourier-transform infrared (FTIR) spectroscopy, where a shift in the ν(C=N) stretching frequency indicates coordination, and UV-Visible spectroscopy, which provides information on the d-d electronic transitions of the metal ion. mdpi.comnih.gov

The geometry and stoichiometry of the metal complexes are dictated by the metal ion's coordination preferences, the ligand-to-metal ratio, and the presence of other coordinating anions or solvent molecules.

For a monodentate ligand like this compound, several common coordination environments are anticipated. The stoichiometry often involves multiple ligand molecules coordinating to a single metal ion to satisfy its coordination number. mdpi.com

Interactive Table: Typical Geometries and Stoichiometries for Cu(II) and Co(III) Complexes with Monodentate Benzimidazole Ligands

Metal IonTypical Stoichiometry (Metal:Ligand)Common Coordination NumberResulting GeometryMagnetic Properties
Cu²⁺ 1:2 (e.g., [Cu(L)₂X₂])4Square Planar or TetrahedralParamagnetic
1:4 (e.g., [Cu(L)₄]X₂)4 or 6Square Planar or Distorted OctahedralParamagnetic
Co³⁺ 1:2 (e.g., [Co(L)₂(acac)₂]⁺)6OctahedralDiamagnetic (low-spin d⁶)
1:4 (e.g., [Co(L)₄Cl₂]⁺)6OctahedralDiamagnetic (low-spin d⁶)

Note: 'L' represents a monodentate benzimidazole ligand, and 'X' represents an anionic ligand like Cl⁻ or NO₃⁻.

Development of N-Heterocyclic Carbene (NHC) Ligands from Benzimidazolium Precursors

Beyond their role as simple donor ligands, benzimidazoles are crucial precursors for the synthesis of N-heterocyclic carbenes (NHCs). NHCs are a class of carbon-based ligands known for forming exceptionally strong bonds with metal centers, leading to highly stable and often highly active catalysts. nih.gov

The process begins with the formation of a benzimidazolium salt. For this compound, this involves alkylation at the N3 position, typically with another methyl group (e.g., using methyl iodide), to form the 5,6-difluoro-1,3-dimethyl-1H-benzo[d]imidazolium salt. This salt is the direct precursor to the NHC.

Deprotonation of this imidazolium (B1220033) salt at the C2 carbon (the carbon atom situated between the two nitrogen atoms) with a strong base yields the free N-heterocyclic carbene. tcichemicals.com The resulting NHC is a powerful σ-donor ligand, significantly more so than its parent benzimidazole. nih.gov

The NHC derived from this precursor would exhibit:

Strong σ-Donation : The carbene carbon has a highly nucleophilic lone pair, leading to a very strong metal-carbon bond.

Tunable Electronics : The electron-withdrawing fluorine atoms on the benzannulated ring would decrease the nucleophilicity of the carbene compared to non-fluorinated analogues, allowing for electronic fine-tuning of the metal center's properties.

High Stability : Metal-NHC complexes are known for their high thermal and chemical stability, which is advantageous in catalysis. nih.gov

These NHC ligands can be used to synthesize a wide array of organometallic complexes with applications in cross-coupling reactions, metathesis, and other catalytic transformations. bham.ac.uk

Synthesis of Benzimidazolium Salts as NHC Precursors

N-heterocyclic carbenes (NHCs) have become a cornerstone of modern organometallic chemistry, largely due to their role as ancillary ligands that can form highly stable and catalytically active metal complexes. nih.govnih.gov These carbenes are typically generated in situ or isolated after the deprotonation of their corresponding azolium salt precursors. scripps.edu For NHCs based on the benzimidazole framework, the synthetic pathway to these precursors—benzimidazolium salts—is a critical first step.

The synthesis of benzimidazolium salts from this compound generally involves the quaternization of the N3 nitrogen atom. This is achieved through an N-alkylation or N-arylation reaction, where the benzimidazole acts as a nucleophile, attacking an appropriate electrophile. A common and straightforward method involves reacting the parent benzimidazole with an alkyl halide (e.g., an alkyl bromide or iodide) or a benzyl (B1604629) halide.

A general synthetic protocol can be outlined as follows: this compound is treated with a suitable alkylating or arylating agent, such as an alkyl halide (RX) or benzyl halide (ArCH₂X), often in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. The reaction may be heated to facilitate the quaternization. The product, a 1-methyl-3-alkyl (or aryl)-5,6-difluorobenzimidazolium halide salt, typically precipitates from the reaction mixture or is isolated after solvent removal.

For instance, the reaction with methyl iodide would yield 1,3-dimethyl-5,6-difluorobenzimidazolium iodide. The choice of the substituent introduced at the N3 position is crucial, as the steric and electronic properties of this group can significantly influence the stability of the resulting NHC ligand and the catalytic activity of its metal complexes. researchgate.net

The synthesis of bridged bis(benzimidazolium) salts is another important strategy, leading to chelating bis(NHC) ligands. researchgate.net This can be achieved by reacting two equivalents of this compound with a dihaloalkane, such as dibromomethane (B42720) or 1,2-dibromoethane, to form a methylene- or ethylene-bridged bis(benzimidazolium) salt. researchgate.net These chelating ligands can enforce specific geometries on the metal center, which can be advantageous in catalysis.

The general reaction for the synthesis of a simple benzimidazolium salt is depicted below:

General Synthesis of 1,3-Disubstituted-5,6-difluorobenzimidazolium Halide

Figure 1: General reaction scheme for the N-alkylation of this compound to form the corresponding benzimidazolium salt, a precursor to an N-heterocyclic carbene.

These benzimidazolium salts are typically air-stable, crystalline solids that serve as convenient and storable precursors for the highly reactive NHC ligands. beilstein-journals.org

Catalytic Applications of NHC-Metal Complexes (General Principles)

Once the benzimidazolium salt precursor is synthesized, it can be used to generate an NHC ligand that coordinates to a transition metal center, forming an NHC-metal complex. These complexes are renowned for their catalytic prowess in a wide array of organic transformations. nih.govnih.gov The stability and activity of these catalysts are governed by the strong σ-donating nature of the NHC ligand. nih.govscripps.edu

This electronic modification has significant implications for catalysis:

Metal-Ligand Bond Strength: While NHCs are known for forming very strong bonds with metals, the reduced σ-donation from the difluorinated benzimidazol-2-ylidene may result in a slightly weaker metal-carbon bond compared to complexes with more electron-rich NHCs. However, this bond is still expected to be robust. nih.gov

Stability of Catalytic Intermediates: The electronic properties of the NHC ligand can also affect the stability of various intermediates in the catalytic cycle, thereby influencing catalyst lifetime and selectivity.

NHC-metal complexes, including those of palladium, ruthenium, rhodium, gold, and silver, are used in a variety of catalytic applications. nih.govarabjchem.org Common examples include:

Cross-Coupling Reactions: Palladium-NHC complexes are highly effective catalysts for Suzuki-Miyaura, Heck, and direct arylation reactions, which are fundamental C-C bond-forming processes. nih.govarabjchem.org

Hydrogenation and Transfer Hydrogenation: Rhodium- and Ruthenium-NHC complexes are active catalysts for the reduction of ketones, aldehydes, and imines. arabjchem.org

Olefin Metathesis: Ruthenium-NHC complexes (e.g., Grubbs' second- and third-generation catalysts) have revolutionized olefin metathesis.

The use of an NHC ligand derived from this compound would be a strategic choice for fine-tuning the electronic properties of the catalyst. While it might lead to lower activity in reactions where high electron density on the metal is paramount, it could prove advantageous in other transformations or offer unique selectivity profiles. The systematic study of such electronically modified ligands is essential for the rational design of next-generation catalysts.

Theoretical and Computational Studies on 5,6 Difluoro 1 Methyl 1h Benzo D Imidazole

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, enabling the accurate prediction of molecular properties. For benzimidazole (B57391) derivatives, DFT calculations are routinely used to explore their geometries, electronic orbitals, and reactivity patterns.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

For benzimidazole derivatives, the HOMO is typically distributed over the entire bicyclic ring system, indicating that this is the primary site for electrophilic attack. The LUMO is also generally located over the benzimidazole core. The presence of electron-withdrawing fluorine atoms in 5,6-Difluoro-1-methyl-1H-benzo[d]imidazole would be expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted parent compound. The methyl group, being weakly electron-donating, would slightly raise these energy levels.

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Benzimidazole Derivatives

Compound Method E_HOMO (eV) E_LUMO (eV) Energy Gap (eV)
2-Aryl-substituted Benzimidazole DFT/B3LYP -5.89 to -6.21 -1.98 to -2.34 3.78 to 4.02

Note: The data presented in this table is for analogous compounds and not for this compound.

From the HOMO and LUMO energies, several global reactivity parameters can be calculated to quantify a molecule's reactivity. nih.gov These include chemical potential (μ), chemical hardness (η), and global electrophilicity (ω).

Chemical Potential (μ): Describes the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. Harder molecules have a larger HOMO-LUMO gap. nih.gov

Global Electrophilicity (ω): Represents the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

For this compound, the electron-withdrawing fluorine atoms are expected to increase its electrophilicity compared to non-fluorinated analogues.

Table 2: Calculated Global Reactivity Parameters for a Representative Benzimidazole Derivative

Parameter Formula Value (eV)
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 -3.40
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2 2.72

Note: The data presented in this table is for a representative N-substituted benzimidazole and not for this compound.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. academicjournals.orgresearchgate.net It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of intramolecular charge transfer (ICT) and delocalization. sciepub.comnih.gov In benzimidazole derivatives, NBO analysis can reveal hyperconjugative interactions and the delocalization of lone pairs from nitrogen atoms into the aromatic system. academicjournals.orgresearchgate.net These interactions contribute significantly to the molecule's stability and electronic properties. For this compound, NBO analysis would likely show strong interactions involving the lone pairs of the nitrogen and fluorine atoms with the π* orbitals of the benzimidazole ring.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. nih.gov In benzimidazole derivatives, the regions around the nitrogen atoms typically exhibit negative potential due to their lone pairs, making them sites for protonation and hydrogen bonding. nih.govnih.gov The fluorine atoms in this compound would create a more positive electrostatic potential on the adjacent carbon atoms of the benzene (B151609) ring, potentially influencing their reactivity towards nucleophiles.

For benzimidazoles that are not substituted at the N1 position, prototropic tautomerism is a key phenomenon. beilstein-journals.org While this compound has a methyl group at the N1 position, which prevents this specific type of tautomerism, computational methods like DFT in combination with Gauge-Including Atomic Orbital (GIAO) calculations are instrumental in studying tautomeric equilibria in related systems. beilstein-journals.orgwalshmedicalmedia.com These calculations can predict the relative stabilities of different tautomers and the energy barriers for their interconversion. researchgate.net Such studies on analogous compounds provide a foundational understanding of the factors governing tautomerism in the broader benzimidazole class. researchgate.net

Computational Spectroscopic Parameter Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of various spectroscopic parameters. By modeling the electronic structure of this compound, it is possible to simulate spectra that can be used to interpret experimental results or predict properties before synthesis.

The prediction of NMR chemical shifts is a vital tool for structure elucidation. researchgate.netualberta.ca The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a widely used and reliable approach for calculating the NMR isotropic shielding constants of nuclei in a molecule. niscpr.res.inresearchgate.net These shielding constants (σ) are then converted into chemical shifts (δ) relative to a standard reference, typically Tetramethylsilane (TMS), using the formula: δ = σ_ref - σ_iso.

The process begins with the optimization of the molecule's geometry at a specific level of theory, such as B3LYP with a basis set like 6-311G(d,p). nih.govorientjchem.org Following geometry optimization, the GIAO method is employed to compute the magnetic shielding tensors for each atom. The isotropic shielding value is the average of the diagonal elements of this tensor.

For this compound, DFT-GIAO calculations would predict the distinct chemical shifts for each hydrogen and carbon atom. The electron-withdrawing fluorine atoms at the C5 and C6 positions are expected to significantly influence the electron density of the benzene ring, causing downfield shifts for nearby carbon and hydrogen atoms. The methyl group on the N1 position would also have a characteristic shift. Comparing the computed spectrum with experimental data can confirm the compound's structure and assignment of signals. chemrxiv.orgnrel.gov

Table 1: Example of Predicted NMR Chemical Shifts for this compound Note: The following data is illustrative of typical results from a DFT-GIAO calculation and is not based on published experimental values for this specific compound.

Atom Position Predicted ¹³C Chemical Shift (ppm) Atom Position Predicted ¹H Chemical Shift (ppm)
C2 142.5 H2 8.10
C4 110.2 H4 7.65
C5 150.1 (C-F) H7 7.58
C6 148.9 (C-F) N1-CH₃ 3.85
C7 112.8
C3a 135.4
C7a 133.7

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. nih.gov This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. nih.gov These calculated frequencies correspond to the fundamental vibrational modes of the molecule, including stretching, bending, and torsional motions.

For this compound, a frequency calculation at a level like B3LYP/6-311++G(d,p) would provide a set of vibrational modes and their corresponding IR intensities. mdpi.com The predicted spectrum can be visualized and compared with an experimental FT-IR spectrum. researchgate.net Key vibrational modes for this molecule would include:

C-H stretching: Aromatic C-H stretches typically appear in the 3100-3000 cm⁻¹ region, while the methyl group C-H stretches are found around 2950-2850 cm⁻¹.

C=N and C=C stretching: Vibrations from the imidazole (B134444) and benzene rings are expected in the 1600-1400 cm⁻¹ range.

C-F stretching: Strong absorption bands corresponding to the carbon-fluorine stretching modes are anticipated in the 1250-1000 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending modes for the aromatic and methyl hydrogens occur at lower frequencies.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov Potential Energy Distribution (PED) analysis can also be performed to assign the calculated frequencies to specific molecular motions. mdpi.com

Table 2: Example of Predicted Principal Vibrational Frequencies for this compound Note: This table presents a hypothetical selection of vibrational modes and frequencies derived from a typical DFT calculation.

Calculated Frequency (cm⁻¹) (Scaled) Assignment (Based on PED)
3085 Aromatic C-H stretch
2960 Methyl C-H asymmetric stretch
1615 Aromatic C=C stretch
1520 C=N stretch of imidazole ring
1460 Methyl C-H deformation
1210 Aromatic C-F stretch

Molecular Modeling for Intermolecular Interactions and Recognition

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is crucial for applications in medicinal chemistry. Molecular modeling techniques provide a framework for simulating and analyzing these interactions.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or enzyme) to form a stable complex. arabjchem.orgnih.gov This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor binding. acs.orgnih.gov

The process involves placing the ligand in the active site of the receptor and using a scoring function to evaluate different binding poses. The scoring function estimates the binding affinity (e.g., in kcal/mol), with lower energy scores indicating more favorable binding. nih.gov For this compound, docking studies could explore its potential as an inhibitor or modulator for various targets. For instance, related 5,6-difluoro-1H-benzo[d]imidazole derivatives have been investigated as binders to the GABA-A receptor, suggesting this could be a relevant target. researchgate.net

A typical docking workflow includes:

Preparation of the Receptor: Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank), removing water molecules, adding hydrogen atoms, and defining the binding site.

Preparation of the Ligand: Generating a low-energy 3D conformation of this compound.

Docking Simulation: Using software like AutoDock or Glide to systematically sample different orientations and conformations of the ligand within the receptor's active site.

Analysis of Results: Analyzing the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and their corresponding binding energy scores.

Non-covalent interactions are the primary forces governing ligand-receptor recognition and the supramolecular structure of molecules. nih.gov The structure of this compound is well-suited for several types of non-covalent interactions:

Hydrogen Bonding: The pyridine-like nitrogen atom (N3) in the imidazole ring can act as a hydrogen bond acceptor, which is a critical interaction in many biological systems.

π-π Stacking: The fused aromatic benzimidazole core is electron-rich and can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site. nih.govrsc.org These interactions are crucial for the stability of protein-ligand complexes. nih.govresearchgate.net

Halogen Bonding: The fluorine atoms at positions 5 and 6 can participate in halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom. This type of interaction is increasingly recognized for its importance in molecular recognition and drug design.

Computational tools like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be used to characterize and quantify these weak interactions, providing deeper insight into the stability of molecular complexes. acs.org

Prediction and Analysis of Optical Properties

The electronic structure of this compound suggests it may possess interesting optical properties. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for studying the excited states of molecules and predicting their optical behavior. nih.gov

By calculating the electronic transitions between molecular orbitals, TD-DFT can predict the UV-visible absorption spectrum of a molecule. acs.org The calculation provides the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, transitions would likely involve the π-electrons of the benzimidazole system, such as π → π* transitions. The HOMO-LUMO energy gap is another important parameter, as a smaller gap often correlates with absorption at longer wavelengths. acs.org

Furthermore, the response of the molecule to an applied electric field can be calculated to predict its nonlinear optical (NLO) properties. nih.gov Molecules with significant charge separation, often found in donor-π-acceptor architectures, can exhibit large hyperpolarizability values (β), making them candidates for NLO materials used in optoelectronics. acs.org While this compound is not a classic donor-acceptor structure, the interplay of the electron-donating methyl group and the electron-withdrawing fluorine atoms on the π-conjugated system could lead to notable NLO effects. Some benzimidazole derivatives have been investigated for their potential as optical waveguides. nih.gov

Based on a thorough review of the available research, detailed theoretical and computational studies focusing specifically on the nonlinear optical (NLO) and photophysical properties of This compound are not present in the provided search results.

While the broader class of benzimidazole derivatives has been investigated for such properties, scientific literature containing specific data, detailed research findings, or data tables for this compound could not be located. Computational studies and experimental data are essential for constructing a scientifically accurate article on these topics.

Therefore, it is not possible to generate the requested article with the required level of detail and adherence to the specified outline for this particular compound.

Applications of 5,6 Difluoro 1 Methyl 1h Benzo D Imidazole in Materials Science

A Versatile Building Block for Advanced Functional Materials

The unique electronic properties of the benzimidazole (B57391) core, characterized by both electron-donating and electron-accepting capabilities, make it an attractive moiety for the construction of advanced functional materials. The introduction of fluorine atoms at the 5 and 6 positions, coupled with a methyl group at the 1-position, in 5,6-Difluoro-1-methyl-1H-benzo[d]imidazole significantly modulates its electronic and physical properties. The strong electron-withdrawing nature of fluorine can enhance electron affinity and influence intermolecular interactions, making this compound a valuable building block.

Integration into Organic Electronic Materials

The integration of benzimidazole derivatives into organic electronic materials, such as organic semiconductors and dyes, is a subject of ongoing research. While specific studies focusing exclusively on This compound are limited, the general principles guiding the use of fluorinated benzimidazoles suggest its potential. Fluorination is a known strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels of organic molecules, which can be beneficial for tuning the charge injection and transport properties in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The difluoro-substitution in the target molecule is expected to enhance its electron-accepting character, making it a candidate for n-type or ambipolar semiconductor materials.

Application in Dye-Sensitized Solar Cells (DSSCs)

Imidazole (B134444) and benzimidazole motifs have been incorporated into various components of dye-sensitized solar cells (DSSCs), including as donors, acceptors, and ancillary ligands in sensitizing dyes. researchgate.netnih.govnih.gov The introduction of imidazole-based chromophores can improve light-harvesting properties and reduce charge recombination. nih.gov Theoretical studies on ruthenium(II) complexes with 1H-benzo[d]imidazole derivatives as part of the donor system have been conducted to understand their photovoltaic properties. researchgate.net While direct application of This compound in DSSCs is not extensively documented, its electron-withdrawing nature could be harnessed in the design of D-π-A (donor-π-acceptor) organic dyes, where it could function as part of the acceptor unit to facilitate efficient charge separation.

Development of Optical Materials and Fluorophores

The rigid and planar structure of the benzimidazole ring system provides a robust scaffold for the development of optical materials with tailored photophysical properties.

Utilization in Luminescent Materials with Distinct Emission Properties

Design of Materials Exhibiting Non-Linear Optical Behavior

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. jhuapl.edu Benzimidazole and its derivatives have been investigated for their second-order NLO properties, particularly for second harmonic generation. researchgate.net The NLO response of organic molecules is often associated with a donor-acceptor structure that enhances intramolecular charge transfer. Theoretical studies on N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles have explored their NLO characteristics. acs.org The electron-withdrawing difluoro substituents on This compound could be strategically utilized in the design of new NLO chromophores by coupling it with suitable electron-donating groups.

Polymer and Supramolecular Chemistry Incorporating Benzimidazole Moieties

The ability of the benzimidazole unit to participate in various non-covalent interactions makes it a valuable component in polymer and supramolecular chemistry.

The benzimidazole moiety has been successfully incorporated as a building block in conjugated polymers for optoelectronic applications, such as organic solar cells. rsc.org The introduction of fluorine atoms into the polymer backbone can influence the polymer's electronic properties, morphology, and device performance. For example, polyfluorene copolymers containing 2,5-difluoro-1,4-phenylene units have been synthesized for stable blue OLEDs. researchgate.net This suggests that polymers incorporating the This compound unit could exhibit interesting and potentially useful optoelectronic properties.

Furthermore, the benzimidazole structure is well-suited for the construction of supramolecular assemblies through hydrogen bonding, π-π stacking, and metal coordination. researchgate.netscispace.com These interactions can be used to direct the self-assembly of molecules into well-defined nanostructures. The fluorine atoms in This compound can participate in halogen bonding, providing an additional tool for controlling supramolecular architecture. Studies on related dichlorinated benzimidazole derivatives have shown their ability to form inclusion complexes with cyclodextrins, demonstrating the potential for creating complex supramolecular systems. nih.gov

Q & A

Basic: What are the optimal synthetic routes for 5,6-Difluoro-1-methyl-1H-benzo[d]imidazole?

Methodological Answer:
The synthesis of this compound can be optimized using halogen-selective substitution and cyclization strategies. Key steps include:

  • Halogenation: Introduce fluorine atoms at positions 5 and 6 via nucleophilic aromatic substitution (NAS) using fluorinating agents like KF or Selectfluor™ under anhydrous conditions .
  • Methylation: Use NaH or K₂CO₃ in DMF to methylate the imidazole nitrogen, ensuring regioselectivity at the 1-position .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Purification: Column chromatography with silica gel and ethyl acetate/hexane mixtures (3:1 ratio) yields >80% purity .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Characterization involves multi-spectral and crystallographic analysis:

  • FTIR: Identify C-F stretches (1050–1150 cm⁻¹) and imidazole ring vibrations (C=N at ~1600 cm⁻¹) .
  • NMR: ¹H NMR confirms methyl group integration (δ 2.5–3.0 ppm) and aromatic proton splitting patterns. ¹⁹F NMR distinguishes 5- and 6-fluoro environments .
  • X-ray Crystallography: Resolves bond lengths (e.g., C-F ~1.34 Å) and dihedral angles to validate regiochemistry .

Advanced: How do fluorine substituents enhance the bioactivity of this compound?

Methodological Answer:
Fluorine atoms improve metabolic stability and target binding:

  • Electron-Withdrawing Effects: Increase electrophilicity of the imidazole ring, enhancing interactions with nucleophilic residues (e.g., EGFR kinase active sites) .
  • Hydrogen Bonding: Fluorine acts as a hydrogen bond acceptor, as shown in molecular docking studies with EGFR (PDB: 1M17) .
  • Comparative Analysis: Fluorinated analogs exhibit 2–3× higher IC₅₀ values (anticancer: 7.82–10.21 µM) vs. non-fluorinated derivatives (15–30 µM) .

Advanced: What computational methods predict ADMET properties for fluorinated benzimidazoles?

Methodological Answer:
In silico tools evaluate pharmacokinetics and toxicity:

  • Molecular Docking (AutoDock Vina): Predict binding affinities to targets like EGFR or cytochrome P450 enzymes .
  • ADMET Prediction (SwissADME): Estimates logP (~2.8), indicating moderate lipophilicity, and blood-brain barrier permeability (CNS < -2) .
  • Toxicity Profiling (ProTox-II): Flags hepatotoxicity risks via structural alerts for methylimidazole derivatives .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions arise from assay variability or substituent effects. Strategies include:

  • Dose-Response Curves: Validate IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HeLa) .
  • SAR Studies: Compare analogs (e.g., 5,6-difluoro vs. 5-fluoro-6-chloro) to isolate fluorine’s role .
  • Meta-Analysis: Aggregate data from PubChem and ChEMBL to identify trends in cytotoxicity or enzyme inhibition .

Advanced: What role do fluorine atoms play in the compound’s photostability and metabolic resistance?

Methodological Answer:
Fluorine enhances stability through:

  • C-F Bond Strength: High bond dissociation energy (485 kJ/mol) reduces oxidative degradation .
  • Metabolic Blocking: Fluorine at positions 5 and 6 hinders CYP450-mediated hydroxylation, confirmed via LC-MS metabolite profiling .
  • Photostability Assays: UV-Vis exposure (254 nm, 24 hr) shows <5% degradation vs. 20% for non-fluorinated analogs .

Basic: What in vitro assays assess the compound’s anticancer potential?

Methodological Answer:
Standard assays include:

  • MTT Assay: Measure IC₅₀ values in cancer cell lines (e.g., A549, HepG2) over 48–72 hr .
  • Apoptosis Markers: Flow cytometry for Annexin V/PI staining quantifies early/late apoptosis .
  • Cell Cycle Analysis: Propidium iodide staining identifies G1/S or G2/M arrest .

Advanced: How is regioselectivity achieved during methylation of the imidazole ring?

Methodological Answer:
Regioselectivity is controlled by:

  • Base Strength: Strong bases (NaH) favor methylation at the less hindered 1-position over 3-position .
  • Steric Effects: Bulky substituents (e.g., 5,6-difluoro) direct methylation to the 1-position via steric hindrance .
  • Solvent Polarity: DMF stabilizes transition states, reducing side reactions .

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